4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenylthiophene moiety. The presence of boron in its structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 5-phenylthiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts can be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing moiety to a borohydride.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom is replaced by a different substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water
Major Products
Oxidation: Boronic acids or borates
Reduction: Borohydrides
Substitution: Various substituted aromatic compounds
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs, which can have unique pharmacological properties.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, where the boron atom acts as a key intermediate. The molecular targets and pathways involved include:
Carbon-Carbon Bond Formation: The boron atom facilitates the formation of carbon-carbon bonds in cross-coupling reactions.
Stabilization of Reactive Intermediates: The boron-containing moiety can stabilize reactive intermediates, making it a valuable tool in complex organic syntheses.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-phenylthiophen-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective functionalization, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(20-14)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTJOCNWKJVWRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671334 | |
Record name | 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459409-74-6 | |
Record name | 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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